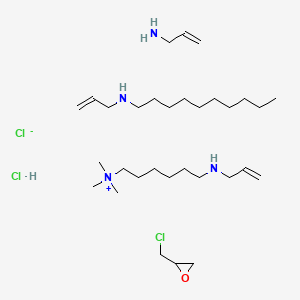
Stearyl monoglyceridyl citrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Stearyl monoglyceridyl citrate is a fatty acid ester that serves as an emulsifier enhancer. It is a semisolid compound with a slightly acidic flavor and is completely miscible with vegetable and animal fats and oils in its liquid state . This compound exhibits surfactant activity and reduces interfacial tensions, making it valuable in various industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Stearyl monoglyceridyl citrate is prepared through a controlled chemical reaction involving citric acid, monoglycerides, fatty acids (obtained by the glycerolysis of edible fats and oils), and stearyl alcohol . The reaction typically involves the esterification of citric acid with monoglycerides and fatty acids, followed by the addition of stearyl alcohol to form the final product .
Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where the reactants are combined under controlled temperature and pressure conditions. The reaction mixture is then subjected to purification processes to remove any impurities and obtain the final product in a soft, off-white to tan, waxy solid form .
Analyse Des Réactions Chimiques
Types of Reactions: Stearyl monoglyceridyl citrate undergoes various chemical reactions, including:
Esterification: The formation of esters from acids and alcohols.
Hydrolysis: The breakdown of esters into acids and alcohols in the presence of water.
Oxidation: The reaction with oxygen to form peroxides and other oxidation products.
Common Reagents and Conditions:
Esterification: Typically involves the use of acids (e.g., citric acid) and alcohols (e.g., stearyl alcohol) under acidic conditions.
Hydrolysis: Requires water and an acidic or basic catalyst.
Oxidation: Involves the presence of oxygen or oxidizing agents.
Major Products Formed:
Esterification: this compound.
Hydrolysis: Citric acid, monoglycerides, and stearyl alcohol.
Oxidation: Peroxides and other oxidation products.
Applications De Recherche Scientifique
Stearyl monoglyceridyl citrate has a wide range of scientific research applications, including:
Chemistry: Used as an emulsifier enhancer in various chemical formulations.
Biology: Studied for its surfactant properties and its ability to reduce interfacial tensions.
Medicine: Investigated for its potential use in drug delivery systems due to its emulsifying properties.
Industry: Widely used in the food industry as an emulsifier in shortenings, margarines, and whip toppings.
Mécanisme D'action
Stearyl monoglyceridyl citrate exerts its effects primarily through its surfactant activity. It reduces interfacial tensions between different phases, thereby enhancing the emulsification process. The molecular targets and pathways involved include the interaction with fats and oils, leading to the formation of stable emulsions .
Comparaison Avec Des Composés Similaires
Stearyl alcohol: A fatty alcohol used as an emulsifier and thickening agent.
Glyceryl monostearate: An ester of glycerol and stearic acid used as an emulsifier.
Sorbitan monostearate: An ester of sorbitol and stearic acid used as an emulsifier.
Comparison: Stearyl monoglyceridyl citrate is unique in its ability to enhance the performance of primary emulsifiers and stabilize emulsions more effectively than similar compounds . Its surfactant activity and compatibility with various fats and oils make it a valuable additive in the food industry .
Propriétés
Numéro CAS |
1337-34-4 |
|---|---|
Formule moléculaire |
C12H16NO3P |
Poids moléculaire |
0 |
Synonymes |
Stearyl monoglyceridyl citrate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



